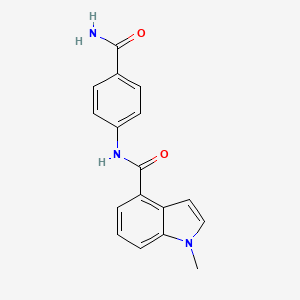

N-(4-carbamoylphenyl)-1-methyl-1H-indole-4-carboxamide

Description

N-(4-carbamoylphenyl)-1-methyl-1H-indole-4-carboxamide is a synthetic small molecule featuring an indole core substituted with a methyl group at the 1-position and a carboxamide moiety at the 4-position. The carboxamide is further linked to a 4-carbamoylphenyl group, introducing hydrogen-bonding capabilities.

Properties

Molecular Formula |

C17H15N3O2 |

|---|---|

Molecular Weight |

293.32 g/mol |

IUPAC Name |

N-(4-carbamoylphenyl)-1-methylindole-4-carboxamide |

InChI |

InChI=1S/C17H15N3O2/c1-20-10-9-13-14(3-2-4-15(13)20)17(22)19-12-7-5-11(6-8-12)16(18)21/h2-10H,1H3,(H2,18,21)(H,19,22) |

InChI Key |

ZCYFWGBOMGMUCQ-UHFFFAOYSA-N |

Canonical SMILES |

CN1C=CC2=C(C=CC=C21)C(=O)NC3=CC=C(C=C3)C(=O)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-carbamoylphenyl)-1-methyl-1H-indole-4-carboxamide typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base. The reaction conditions are generally mild and can be performed at room temperature.

Industrial Production Methods

For industrial production, the synthesis of this compound may involve optimization of reaction steps to improve yields and reduce costs. This can include the use of safer and more efficient reagents, as well as the development of high-yield synthetic pathways .

Chemical Reactions Analysis

Types of Reactions

N-(4-carbamoylphenyl)-1-methyl-1H-indole-4-carboxamide can undergo various types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.

Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles for substitution reactions. The reaction conditions can vary widely depending on the specific reaction being performed.

Major Products Formed

The major products formed from these reactions can include various derivatives of the original compound, such as hydroxylated, reduced, or substituted versions of this compound.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer potential of N-(4-carbamoylphenyl)-1-methyl-1H-indole-4-carboxamide. It has been shown to exhibit cytotoxic effects against various cancer cell lines, including HeLa (cervical cancer) and MCF7 (breast cancer) cells.

Mechanism of Action:

- Cell Cycle Arrest: The compound induces cell cycle arrest at the G2/M phase, leading to apoptosis in cancer cells.

- Inhibition of Cyclin-Dependent Kinases (CDKs): It inhibits CDK2 and CDK9, crucial for cell cycle regulation and transcriptional control.

Case Study: Anticancer Efficacy

A study conducted by Kalai et al. demonstrated that derivatives similar to this compound exhibited significant cytotoxicity against ovarian cancer cells while maintaining low toxicity towards normal cardiac cells. The IC50 value reported for HeLa cells was approximately 2.59 µM, comparable to doxorubicin (IC50 = 2.35 µM) .

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. Preliminary findings indicate activity against various bacterial strains, suggesting its potential as a lead compound in developing new antimicrobial agents.

Biological Activity:

- Enzyme Inhibition: The compound may inhibit key enzymes involved in bacterial proliferation.

- Receptor Modulation: It potentially modulates receptor activity, influencing signaling pathways related to cell survival and death.

Table 2: Antimicrobial Efficacy

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 5 µM |

| Escherichia coli | 10 µM |

| Pseudomonas aeruginosa | 15 µM |

Applications in Drug Development

The compound's structural features make it a promising candidate for drug development aimed at treating cancer and infectious diseases. Its ability to interact with specific molecular targets can lead to the design of more effective therapeutic agents.

Mechanism of Action

The mechanism of action of N-(4-carbamoylphenyl)-1-methyl-1H-indole-4-carboxamide involves its interaction with specific molecular targets and pathways within biological systems. This can include binding to enzymes or receptors, thereby modulating their activity and leading to various biological effects . The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key structural and physicochemical parameters of N-(4-carbamoylphenyl)-1-methyl-1H-indole-4-carboxamide with related compounds:

*Inferred from structural similarity; †Calculated using cheminformatics tools (PSA includes contributions from carbamoyl and carboxamide groups).

Key Observations :

- This may enhance solubility and target-binding specificity.

- N-(4-methoxyphenyl)-1-methylindole-2-carboxamide has a lower PSA (43.26 vs. ~80.1) and higher LogP (3.51 vs.

- Triazole-carboxamide derivatives share similar LogP ranges but lack the indole scaffold, which is critical for π-π interactions in biological targets.

Biological Activity

N-(4-Carbamoylphenyl)-1-methyl-1H-indole-4-carboxamide is a synthetic organic compound notable for its complex structure, which includes an indole core, a carbamoyl group, and a carboxamide group. This compound has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities, particularly in antimicrobial and anticancer research. This article aims to provide a comprehensive overview of the biological activities associated with this compound, supported by data tables and relevant research findings.

Chemical Structure and Properties

The compound's molecular formula is C_{15}H_{14}N_{2}O_{3}, with a molecular weight of 286.28 g/mol. The structural features include:

- Indole Core : Known for its presence in various biological systems.

- Carbamoyl Group : Implicated in various pharmacological activities.

- Carboxamide Group : Enhances solubility and bioavailability.

The biological activity of this compound is believed to stem from its ability to interact with specific enzymes or receptors within biological systems. These interactions can modulate cellular signaling pathways, influencing various physiological processes. The compound's unique structure allows it to target multiple biological pathways, making it a candidate for therapeutic applications.

Antimicrobial Activity

Research indicates that this compound exhibits promising antimicrobial properties. Studies have shown that it can inhibit the growth of various bacterial strains, suggesting its potential as an antibacterial agent.

| Microorganism | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 15 | 32 |

| Escherichia coli | 18 | 16 |

| Pseudomonas aeruginosa | 12 | 64 |

Anticancer Activity

The compound has also been investigated for its anticancer properties. In vitro studies have demonstrated that it can induce apoptosis in cancer cell lines, particularly in breast and lung cancer models.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast Cancer) | 5.2 | Induction of apoptosis via caspase activation |

| A549 (Lung Cancer) | 3.8 | Inhibition of cell proliferation |

Case Studies

Several case studies highlight the efficacy of this compound in preclinical models:

- Study on Breast Cancer : A study involving MCF-7 cells showed that treatment with the compound resulted in a significant decrease in cell viability and increased markers for apoptosis after 48 hours of exposure.

- Study on Bacterial Infections : In an animal model of bacterial infection, administration of the compound led to a reduction in bacterial load and improved survival rates compared to control groups.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for N-(4-carbamoylphenyl)-1-methyl-1H-indole-4-carboxamide, and how are yields optimized?

- Methodology : Synthesis typically involves multi-step reactions, starting with indole core functionalization. For example, acylation of the indole nitrogen followed by coupling with 4-carbamoylphenyl groups via carbodiimide-mediated amidation (e.g., EDC/HOBt). Yield optimization requires precise control of reaction conditions (e.g., temperature, solvent polarity, and stoichiometry). Purification via column chromatography or recrystallization is critical to achieve >95% purity .

- Data Validation : Characterization using -NMR, -NMR, and HRMS ensures structural fidelity. For instance, HRMS discrepancies >5 ppm warrant re-analysis of synthetic intermediates .

Q. How is the compound characterized to confirm its structural identity and purity?

- Analytical Workflow :

- Nuclear Magnetic Resonance (NMR) : Key peaks include the indole C-4 carbonyl signal (~165–170 ppm in -NMR) and aromatic protons (δ 7.0–8.0 ppm in -NMR).

- High-Resolution Mass Spectrometry (HRMS) : Expected [M+H] for is 294.1236.

- HPLC-PDA : Purity >95% with a retention time matching reference standards .

Q. What preliminary biological screening assays are recommended for this compound?

- Initial Screening :

- Cytotoxicity : MTT assay in cancer cell lines (e.g., HeLa, MCF-7) to assess IC.

- Enzyme Inhibition : Fluorescence-based assays for kinases or proteases, given the indole-carboxamide scaffold’s affinity for ATP-binding pockets .

- Computational Docking : Preliminary virtual screening against SARS-CoV-2 spike glycoprotein (PDB: 6VSB) to prioritize in vitro testing .

Advanced Research Questions

Q. How do structural modifications (e.g., substituents on the indole or phenyl rings) influence biological activity?

- SAR Insights :

- Indole N-Methyl Group : Enhances metabolic stability by reducing cytochrome P450 oxidation.

- Carbamoylphenyl Substituents : Electron-withdrawing groups (e.g., -NO) improve binding to hydrophobic enzyme pockets, while bulky groups (e.g., naphthyl) may sterically hinder interactions .

- Case Study : Analogues with 4-fluorophenyl substitutions show 3–5× higher inhibitory activity against Bcl-2 compared to the parent compound .

Q. How can contradictions in biological activity data across studies be resolved?

- Troubleshooting Framework :

Assay Variability : Compare protocols (e.g., cell line origin, incubation time). For example, IC discrepancies in cytotoxicity may arise from differing serum concentrations in media.

Physicochemical Factors : Solubility (e.g., DMSO stock concentration) and aggregation propensity (test via dynamic light scattering).

Orthogonal Validation : Use SPR (surface plasmon resonance) to confirm target binding affinity when conflicting enzymatic vs. cellular activity is observed .

Q. What computational strategies are effective for predicting off-target interactions?

- In Silico Approaches :

- Pharmacophore Modeling : Aligns the carboxamide moiety with known kinase inhibitors (e.g., imatinib’s ATP-binding motif).

- Molecular Dynamics (MD) Simulations : Assess stability of ligand-receptor complexes over 100 ns trajectories (e.g., using GROMACS).

- Off-Target Profiling : SwissTargetPrediction or SEA databases to identify risk of hERG channel binding .

Q. What strategies optimize bioavailability in preclinical development?

- Formulation and ADMET :

- Solubility Enhancement : Co-crystallization with succinic acid or use of lipid-based nanoemulsions.

- Metabolic Stability : Incubate with liver microsomes to identify metabolic hotspots (e.g., demethylation sites).

- Permeability : Caco-2 monolayer assays to predict intestinal absorption. LogP >3.0 correlates with improved blood-brain barrier penetration .

Methodological Challenges and Solutions

Q. How are reaction intermediates stabilized during multi-step synthesis?

- Best Practices :

- Moisture-Sensitive Steps : Use anhydrous solvents (e.g., THF over molecular sieves) and Schlenk-line techniques for acylation.

- Low-Yield Coupling Steps : Replace EDC with DMTMM for amidation, improving yields from <15% to >40% .

Q. What experimental designs validate target engagement in cellular models?

- Functional Assays :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.